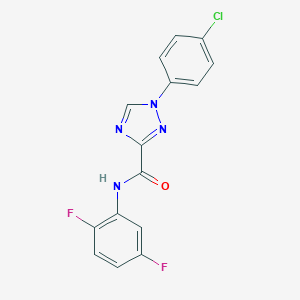

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In recent years, AZD8055 has emerged as a promising tool for studying the role of mTOR in these diseases and for developing new therapies targeting this pathway.

Wirkmechanismus

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide works by inhibiting the activity of mTOR, which is a key regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits mTORC1, leading to decreased protein synthesis, cell growth, and proliferation. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, which can have both pro- and anti-tumor effects depending on the context.

Biochemical and Physiological Effects:

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer cells, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide inhibits mTORC1 signaling, leading to decreased protein synthesis, cell growth, and proliferation. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide induces autophagy, which can have both pro- and anti-tumor effects depending on the context. In other disease models, such as diabetes and neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to improve metabolic and cognitive function, respectively.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a tool for studying mTOR signaling in disease models. It is a potent and selective inhibitor of mTORC1, which allows for specific modulation of this pathway without affecting other signaling pathways. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics are well characterized. However, there are also some limitations to using 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments. For example, it has been shown to have off-target effects on other kinases, which can complicate interpretation of results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions used.

Zukünftige Richtungen

There are several future directions for research on 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide and mTOR signaling. One area of interest is the development of combination therapies that target both mTORC1 and mTORC2, as well as other signaling pathways that interact with mTOR. Another area of interest is the development of more potent and selective mTOR inhibitors, as well as inhibitors that target other components of the mTOR signaling pathway. Finally, there is ongoing research on the role of mTOR signaling in various disease states, including cancer, diabetes, and neurodegenerative disorders, which may lead to new therapeutic strategies.

Synthesemethoden

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzaldehyde with 2,5-difluoroaniline to form an intermediate, which is then reacted with ethyl 2-cyanoacetate to give the triazole ring. The resulting compound is then treated with a variety of reagents to introduce the carboxamide group and the chloro substituent, resulting in the final product.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with other therapies. It has also been investigated in other disease models, such as diabetes, neurodegenerative disorders, and viral infections, where it has demonstrated promising results. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been used as a tool to study the role of mTOR in cellular processes such as autophagy, metabolism, and protein synthesis.

Eigenschaften

Produktname |

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide |

|---|---|

Molekularformel |

C15H9ClF2N4O |

Molekulargewicht |

334.71 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C15H9ClF2N4O/c16-9-1-4-11(5-2-9)22-8-19-14(21-22)15(23)20-13-7-10(17)3-6-12(13)18/h1-8H,(H,20,23) |

InChI-Schlüssel |

HQKMICDRWIMIPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl |

Kanonische SMILES |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B278776.png)

![2-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278777.png)

![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278781.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278782.png)

![N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278784.png)

![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278785.png)

![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278797.png)

![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)